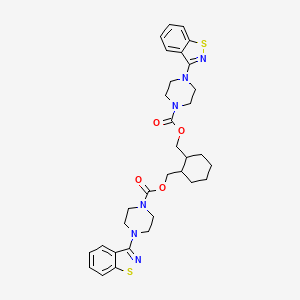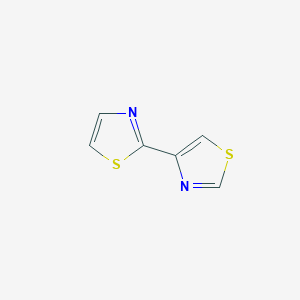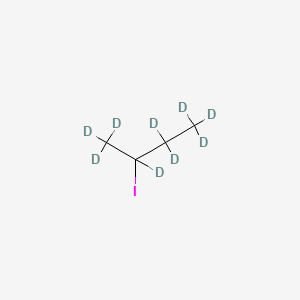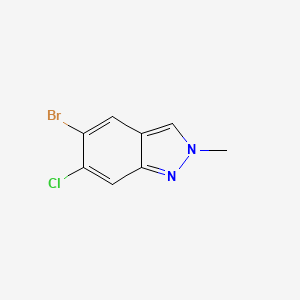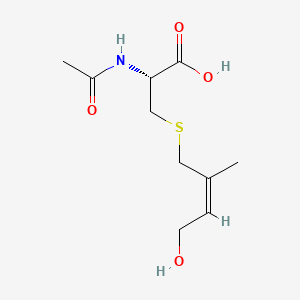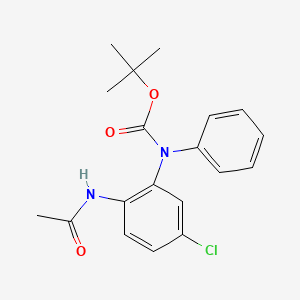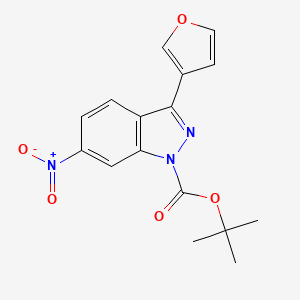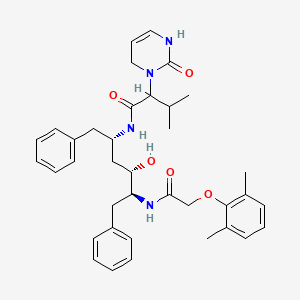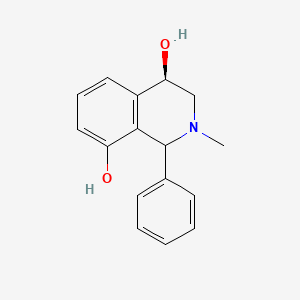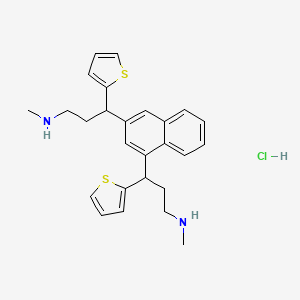
3,3'-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride is a chemical compound known for its role as an impurity in Duloxetine, a serotonin-norepinephrine reuptake inhibitor. Duloxetine is used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, neuropathic pain, and central sensitization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride involves multiple steps, including the formation of intermediate compounds. The process typically requires specific reagents and conditions, such as the use of solvents like DMF and methanol.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphthalene or thiophene derivatives.
Aplicaciones Científicas De Investigación
3,3’-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride has several scientific research applications:
Mecanismo De Acción
as an impurity of Duloxetine, it may interact with serotonin and norepinephrine pathways, affecting neurotransmitter levels and signaling.
Comparación Con Compuestos Similares
Similar Compounds
Duloxetine: The parent compound, a serotonin-norepinephrine reuptake inhibitor.
Other Naphthalene Derivatives: Compounds with similar naphthalene structures.
Thiophene Derivatives: Compounds containing thiophene rings.
Uniqueness
3,3’-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride is unique due to its specific structure, combining naphthalene and thiophene moieties with methylated amine groups. This combination imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C26H31ClN2S2 |
|---|---|
Peso molecular |
471.1 g/mol |
Nombre IUPAC |
N-methyl-3-[4-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-2-yl]-3-thiophen-2-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C26H30N2S2.ClH/c1-27-13-11-22(25-9-5-15-29-25)20-17-19-7-3-4-8-21(19)24(18-20)23(12-14-28-2)26-10-6-16-30-26;/h3-10,15-18,22-23,27-28H,11-14H2,1-2H3;1H |
Clave InChI |
AGFPZPDYWBAILF-UHFFFAOYSA-N |
SMILES canónico |
CNCCC(C1=CC=CS1)C2=CC3=CC=CC=C3C(=C2)C(CCNC)C4=CC=CS4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


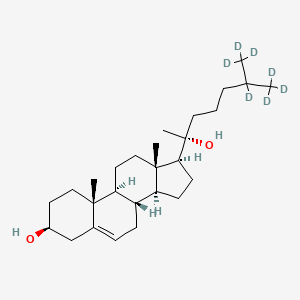
![2-[[(2R,3S,4S,5R,6R)-5-(carboxymethoxy)-3,4,6-trihydroxyoxan-2-yl]methoxy]acetic acid](/img/structure/B13848148.png)
